molecular formula C19H22N2O3 B4405594 N-(4-methoxyphenyl)-4-[(3-methylbutanoyl)amino]benzamide

N-(4-methoxyphenyl)-4-[(3-methylbutanoyl)amino]benzamide

Cat. No. B4405594
M. Wt: 326.4 g/mol
InChI Key: CFIIKTMJFAFCIT-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-4-[(3-methylbutanoyl)amino]benzamide is a compound that belongs to the class of organic compounds known as benzamides, characterized by a benzoyl group attached to an amine group. Research on similar compounds has focused on their synthesis, molecular structure, and properties, providing insights into their potential applications and behaviors in various chemical contexts.

Synthesis Analysis

The synthesis of compounds related to this compound often involves multi-step organic reactions, including acylation, reduction, and sometimes Ugi reactions for introducing complexity and functional diversity into the molecule (Sañudo et al., 2006). The choice of reactants, catalysts, and conditions can significantly affect the yield and purity of the final product.

Molecular Structure Analysis

The molecular structure of similar benzamide compounds is often elucidated using X-ray crystallography, revealing their crystalline forms and molecular geometries (Yanagi et al., 2000). Density Functional Theory (DFT) calculations are also employed to understand the electronic properties, such as HOMO and LUMO energies, and to predict the reactivity and stability of the molecules (Demir et al., 2015).

Chemical Reactions and Properties

Benzamides like this compound undergo various chemical reactions, including N-benzoylation, which can selectively introduce benzoyl groups at specific sites on the molecule, affecting its chemical properties and potential biological activity (Singh et al., 2017). The reactivity towards other functional groups and the formation of derivatives through these reactions are critical for their applications in material science and medicinal chemistry.

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are essential for understanding the behavior of benzamides in different environments. These properties are determined using various analytical techniques, such as thermal analysis and infrared spectroscopy, providing insights into their stability, phase transitions, and intermolecular interactions (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties of benzamides, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are influenced by the substituents on the benzamide core. Studies on related compounds have shown that modifications at the N- or O-positions can significantly alter their chemical behavior, potentially leading to new functionalities and applications (Kranjc et al., 2012).

Mechanism of Action

The mechanism of action for N-(4-methoxyphenyl)-4-[(3-methylbutanoyl)amino]benzamide is not specified in the search results . This could be due to the compound being relatively unknown or not widely studied.

Safety and Hazards

The safety and hazard information for N-(4-methoxyphenyl)-4-[(3-methylbutanoyl)amino]benzamide is not available in the search results . It’s always important to handle all chemicals with appropriate safety measures.

properties

IUPAC Name

N-(4-methoxyphenyl)-4-(3-methylbutanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-13(2)12-18(22)20-15-6-4-14(5-7-15)19(23)21-16-8-10-17(24-3)11-9-16/h4-11,13H,12H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIIKTMJFAFCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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